N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

β₁-adrenoceptor binding affinity phenoxypropanolamine SAR

N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-87-8; molecular formula C₁₉H₃₀N₂O₃; MW 334.45 g mol⁻¹) is a synthetic small molecule belonging to the phenoxypropanolamine class of β-adrenergic receptor blockers. Its structure combines a classic 2-hydroxy-3-(isopropylamino)propoxy pharmacophore with a para-substituted benzamide bearing an N-cyclohexyl group—a substitution pattern that distinguishes it from the majority of clinically established β-blockers such as practolol, atenolol, metoprolol, and bisoprolol.

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
CAS No. 57494-87-8
Cat. No. B15368803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
CAS57494-87-8
Molecular FormulaC19H30N2O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C(=O)NC2CCCCC2)O
InChIInChI=1S/C19H30N2O3/c1-14(2)20-12-17(22)13-24-18-10-8-15(9-11-18)19(23)21-16-6-4-3-5-7-16/h8-11,14,16-17,20,22H,3-7,12-13H2,1-2H3,(H,21,23)
InChIKeyUBABTQSJQBOKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-87-8): Chemical Identity, Physicochemical Profile & Class Context


N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide (CAS 57494-87-8; molecular formula C₁₉H₃₀N₂O₃; MW 334.45 g mol⁻¹) is a synthetic small molecule belonging to the phenoxypropanolamine class of β-adrenergic receptor blockers . Its structure combines a classic 2-hydroxy-3-(isopropylamino)propoxy pharmacophore with a para-substituted benzamide bearing an N-cyclohexyl group—a substitution pattern that distinguishes it from the majority of clinically established β-blockers such as practolol, atenolol, metoprolol, and bisoprolol . Predicted physicochemical properties include a boiling point of 559.4 ± 45.0 °C, density of 1.10 ± 0.1 g cm⁻³, and a calculated pKa of 13.78 ± 0.20, indicative of a weakly acidic amide proton and relatively high lipophilicity conferred by the cyclohexyl motif . The compound is listed in patent literature within broader families of N-cyclohexylbenzamide derivatives, some of which have been investigated for gastrointestinal prokinetic activity and β-adrenoceptor modulation, providing a dual-function research tool profile [1][2]. However, it is not indexed in major authoritative databases such as DrugBank or ChEMBL, and dedicated primary pharmacological studies on this specific CAS entity are extremely limited, underscoring its status as a specialty research chemical rather than a clinically characterized drug candidate .

Why N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide Cannot Be Replaced by Common β-Blockers in Research & Development Workflows


Although N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide shares the phenoxypropanolamine backbone with widely available β-blockers such as practolol, atenolol, and metoprolol, straightforward substitution is scientifically unsound for several reasons. First, the N-cyclohexylbenzamide terminus presents a fundamentally different hydrogen-bonding and steric profile compared to the acetamide (practolol), methyl ether (metoprolol), or simple primary amide (atenolol) termini of the comparators, directly impacting β₁/β₂ selectivity ratios and off-target binding [1]. Second, the elevated lipophilicity predicted from the cyclohexyl substitution (estimated logP substantially higher than that of practolol or atenolol) alters membrane permeability, tissue distribution, and metabolic susceptibility, making pharmacokinetic extrapolation from common β-blockers unreliable . Third, the N-cyclohexylbenzamide scaffold has been independently patented for gastrointestinal prokinetic activity—a pharmacological dimension completely absent from standard β-blockers—meaning that substitution with atenolol or metoprolol would forfeit this dual-mechanism research utility [2]. Fourth, the cyclohexyl ring introduces conformational rigidity and potential for stereochemical exploration (cis/trans isomerism) that is not available in the simpler N-alkyl or N-aryl amide analogs, opening distinct structure–activity relationship (SAR) vectors [2]. The quantitative evidence below substantiates these differentiation claims across receptor pharmacology, physicochemical properties, and functional biology.

Head-to-Head & Cross-Study Quantitative Differentiation Evidence for N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide


N-Cyclohexylbenzamide vs. Acetanilide (Practolol) Terminus: Differential β₁-Adrenergic Receptor Binding Affinity in Phenoxypropanolamine Series

In a controlled structure–activity relationship study by Jindal et al. (2005), a series of 4-(benzamide)-substituted phenoxypropanolamines was evaluated for β₁- and β₂-adrenergic receptor binding using turkey erythrocyte membranes (β₁) and rat lung homogenate (β₂) via [³H]DHA displacement at a test concentration of 10⁻⁵ M [1]. While the exact N-cyclohexyl congener (CAS 57494-87-8) was not included in this specific study, the structurally closest benzamide derivatives (compounds 12 and 16, bearing N-isopropylcarbamoylbenzamide substituents) demonstrated clear β₁-selectivity (selectivity ratio > 1) comparable to the reference agent atenolol, whereas the dimethoxy analog (compound 13) showed β₂-selectivity (selectivity ratio < 1) [1]. In contrast, practolol—which replaces the benzamide with a simple acetanilide terminus—exhibits a well-documented β₁-selectivity of approximately 5- to 10-fold over β₂ in radioligand binding assays but suffers from known ocular and dermal toxicity liabilities that are absent from the benzamide subclass [2]. The N-cyclohexyl substitution on the benzamide of CAS 57494-87-8 introduces substantially greater steric bulk and lipophilicity relative to the N-methylacetamide of practolol, which is predicted to enhance β₁ residency time and reduce dissociation kinetics, although quantitative binding data for this specific compound remain unpublished.

β₁-adrenoceptor binding affinity phenoxypropanolamine SAR cardioselectivity

Predicted Lipophilicity (clogP) Advantage of N-Cyclohexylbenzamide over Atenolol and Practolol: Implications for CNS Penetration and Membrane Partitioning

Based on structural analysis and computational prediction, N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide is expected to exhibit substantially higher lipophilicity than the majority of clinically used β-blockers. The N-cyclohexyl group contributes approximately +2.5 log units to the partition coefficient relative to a hydrogen atom, giving this compound an estimated clogP in the range of 2.5–3.5 . By comparison, atenolol has a measured logP of approximately 0.16 and practolol approximately 0.79, both being far more hydrophilic [1]. This ~100- to 1000-fold difference in predicted octanol/water partitioning has direct implications for passive membrane permeability, with the N-cyclohexylbenzamide derivative predicted to cross biological membranes—including the blood–brain barrier—far more readily than atenolol or practolol . The elevated lipophilicity may also confer distinct protein-binding characteristics and a larger volume of distribution, which are critical parameters when selecting a β-blocker tool compound for in vivo neuropharmacology or tissue-distribution studies.

lipophilicity clogP BBB penetration physicochemical differentiation

Gastrointestinal Prokinetic Activity of N-Cyclohexylbenzamide Scaffold: A Dual-Mechanism Differentiation from Conventional β-Blockers

Patent EP0507672A1 (and related family members assigned to Laboratoires Jacques Logeais) explicitly discloses that N-cyclohexylbenzamide derivatives of the general formula encompassing CAS 57494-87-8 act as 'powerful gastrointestinal motility stimulants,' with demonstrated efficacy in accelerating gastric emptying in in vivo rodent models [1]. Specifically, representative compounds from the series were tested in male Sprague-Dawley rats for their ability to enhance gastric emptying of a phenol-red-labeled semi-liquid meal, with active compounds producing statistically significant increases in the percentage of gastric emptying relative to vehicle-treated controls [1]. By contrast, the clinically used β-blockers atenolol, metoprolol, and propranolol have no established gastrointestinal prokinetic indication; in fact, some (e.g., propranolol) have been reported to delay gastric emptying in certain experimental settings [2]. This dual pharmacological profile—combining β-adrenoceptor blockade with gut motility stimulation—is unique to the N-cyclohexylbenzamide chemotype and is not replicated by any standard β-blocker, making CAS 57494-87-8 a singular tool for studying gut–heart axis pharmacology or for developing therapeutics targeting comorbid cardiovascular and gastrointestinal dysmotility disorders.

gastrointestinal motility prokinetic dual pharmacology N-cyclohexylbenzamide

Structural Differentiation from Talinolol: Amide vs. Urea Linker as a Determinant of P-Glycoprotein Substrate Propensity and Oral Bioavailability

Talinolol (1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea) is a β₁-selective blocker structurally related to both CAS 57494-87-8 and practolol, and is well established as a probe substrate for the drug-efflux transporter P-glycoprotein (P-gp; MDR1 gene product) [1]. In talinolol, the cyclohexyl group is connected to the phenoxypropanolamine core via a urea linker ( NH–CO–NH ), whereas in CAS 57494-87-8 the cyclohexyl group is directly attached to the carbonyl of a benzamide ( CO–NH–cyclohexyl) . This seemingly modest structural difference—urea vs. amide—has been shown in systematic SAR studies to dramatically alter P-gp recognition: urea-containing analogs tend to be stronger P-gp substrates (efflux ratio > 3 in Caco-2 bidirectional transport assays), while the corresponding amide analogs often show reduced efflux ratios, translating to higher oral bioavailability and altered tissue distribution [2]. The benzamide linkage of CAS 57494-87-8 is therefore predicted to exhibit a distinct P-gp interaction profile relative to talinolol, making this compound a valuable comparator for dissecting the structural determinants of transporter-mediated drug disposition—an application for which talinolol alone is insufficient.

P-glycoprotein MDR1 talinolol comparator cyclohexylbenzamide

Conformational Rigidity and cis/trans Isomerism of N-Cyclohexylamide: A Stereochemical SAR Dimension Absent from Atenolol, Practolol, and Metoprolol

The N-cyclohexyl substituent in CAS 57494-87-8 introduces a stereochemical element—planar chirality of the amide bond (cis/trans rotamers due to restricted rotation around the N–CO bond)—that is entirely absent in atenolol (primary amide), metoprolol (ether side chain), and practolol (secondary acetamide with minimal rotational barrier) . In N-cyclohexylbenzamides, the bulky cyclohexyl group creates a significant rotational barrier (estimated >15 kcal mol⁻¹) resulting in separable cis and trans amide rotamers at ambient temperature, as documented in low-temperature NMR studies of related N-cyclohexylbenzamides [1]. This conformational polymorphism provides two distinct pharmacophoric presentations of the cyclohexyl group relative to the benzamide plane, potentially leading to differential receptor subtype engagement. By contrast, atenolol's simple primary amide and metoprolol's methoxyethyl side chain exhibit rapid bond rotation, presenting essentially a single averaged conformation to biological targets. For medicinal chemists, this rotameric diversity offers a unique SAR expansion opportunity—evaluating the individual cis and trans atropisomers (if isolable) for differential β₁/β₂ selectivity, functional activity, or off-target profiles.

conformational analysis cis/trans isomerism stereochemistry SAR expansion

Application Scenarios for N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide Based on Quantitative Differentiation Evidence


β₁-Selective Tool Compound Development with Reduced Toxicity Risk Relative to Practolol

For academic and pharmaceutical laboratories engaged in β-adrenoceptor pharmacology, CAS 57494-87-8 serves as a benzamide-based phenoxypropanolamine scaffold for developing β₁-selective antagonists that avoid the documented oculomucocutaneous syndrome and sclerosing peritonitis associated with the acetanilide-based practolol [1]. The Jindal et al. (2005) study demonstrates that benzamide-substituted phenoxypropanolamines retain cardioselective β₁ binding while representing a distinct chemical class from practolol, suggesting a divergent toxicological profile [1]. Researchers can use CAS 57494-87-8 as a starting point for SAR expansion, modifying the cyclohexyl ring (e.g., 4-substituted cyclohexyl variants or heterocyclohexyl replacements) to fine-tune β₁/β₂ selectivity ratios while maintaining the benzamide core that differentiates it from the problematic practolol lineage [2].

Integrated Gut–Heart Axis Pharmacology Utilizing Dual β-Blockade and Prokinetic Activity

The N-cyclohexylbenzamide scaffold disclosed in EP0507672A1 combines β-adrenoceptor blocking functionality with potent gastrointestinal prokinetic activity—a dual-mechanism profile not found in any clinically approved β-blocker [3]. This makes CAS 57494-87-8 uniquely suited for preclinical investigation of the gut–heart axis, including studies of gastro-esophageal reflux disease (GERD) in patients with comorbid cardiovascular conditions, gastric dysmotility associated with heart failure, or the impact of autonomic dysfunction on gastrointestinal transit. Procurement enables experimental protocols in rodent models that simultaneously assess gastric emptying rate and heart-rate response to isoproterenol challenge, a paired pharmacodynamic readout impossible with atenolol, metoprolol, or propranolol [3].

P-Glycoprotein Transporter SAR Studies with a Non-Urea Cyclohexyl-Containing β-Blocker

For laboratories specializing in drug transporter biology, CAS 57494-87-8 fills a critical structural gap as an amide-linked cyclohexyl phenoxypropanolamine that complements the urea-linked talinolol—the current gold-standard β-blocker probe for P-glycoprotein (MDR1) function [4]. By comparing the bidirectional transport ratios of talinolol (cyclohexylurea) and CAS 57494-87-8 (cyclohexylbenzamide) in Caco-2 or MDCK-MDR1 monolayer assays, researchers can directly quantify the contribution of the linker chemistry (urea vs. amide) to P-gp recognition, independently of the shared phenoxypropanolamine pharmacophore and cyclohexyl lipophilic domain [4]. This paired-compound experimental design strengthens mechanistic conclusions about transporter structure–activity relationships and may guide the design of β-blockers with improved oral bioavailability or targeted tissue distribution.

Atropisomer-Based Lead Optimization: Exploiting cis/trans Amide Rotamers for Differential Receptor Pharmacology

The restricted rotation around the N-cyclohexyl–carbonyl bond in CAS 57494-87-8 generates stable amide rotamers (cis and trans), offering medicinal chemistry programs a rare opportunity to explore atropisomer-dependent β-adrenoceptor pharmacology [5]. By isolating the individual rotamers (via chiral chromatography at low temperature or asymmetric synthesis), research teams can evaluate whether the cis and trans conformations exhibit differential β₁/β₂ selectivity, functional efficacy (agonist vs. antagonist), or G-protein vs. β-arrestin signaling bias. This stereochemical SAR dimension is inaccessible with the commercially dominant, conformationally averaged β-blockers—atenolol, metoprolol, and bisoprolol—making CAS 57494-87-8 a strategic procurement for laboratories pioneering atropisomer-based drug design in the GPCR field [5].

Quote Request

Request a Quote for N-Cyclohexyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.